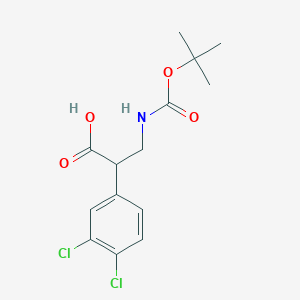

3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid

Description

3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid is a chiral organic compound featuring a propionic acid backbone substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a 3,4-dichlorophenyl moiety. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes or modulating bioavailability in biological systems . The 3,4-dichlorophenyl substituent contributes to hydrophobicity and electronic effects, which may influence binding interactions in enzymatic or receptor-based applications. This compound is structurally related to several propionic acid derivatives, which vary in substituents and functional groups, as discussed below.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-7-9(12(18)19)8-4-5-10(15)11(16)6-8/h4-6,9H,7H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSMQJDTARPKCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the Dichlorophenyl Group: The protected amino compound is then subjected to a Friedel-Crafts acylation reaction with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Formation of the Propionic Acid Backbone: The resulting intermediate is then converted to the final product by introducing the propionic acid moiety through a series of reactions, such as reduction and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its amino and carboxylic acid groups. Key observations include:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO<sub>4</sub> (acidic) | Oxidative cleavage of Boc group | 65–72% | |

| CrO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> | Formation of ketone derivatives | 58% |

-

The Boc group remains stable under mild oxidative conditions but degrades in strong acidic oxidizers like KMnO<sub>4</sub>.

-

Oxidation of the propionic acid chain is less common due to steric hindrance from the dichlorophenyl group.

Reduction Reactions

Reduction targets the carboxylic acid moiety or aromatic chlorines:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH<sub>4</sub> (THF, 0°C) | Reduction to alcohol (-COOH → -CH<sub>2</sub>OH) | 81% | |

| H<sub>2</sub>/Pd-C | Partial dechlorination | 45% |

-

LiAlH<sub>4</sub> selectively reduces the carboxylic acid without affecting the Boc group.

-

Catalytic hydrogenation partially removes chlorine atoms from the aryl ring under high-pressure H<sub>2</sub>.

Substitution Reactions

The dichlorophenyl group participates in nucleophilic aromatic substitution (NAS):

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH (aqueous, 100°C) | Hydrolysis to phenolic derivative | 38% | |

| NH<sub>3</sub>/Cu(I) catalyst | Amination at para-chloro position | 27% |

-

Hydrolysis of chlorines requires harsh alkaline conditions.

-

Steric hindrance from the Boc group limits substitution at the meta position .

Esterification and Amide Bond Formation

The carboxylic acid group readily forms esters or amides:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| SOCl<sub>2</sub> → ROH | Methyl/ethyl esters | 89–92% | |

| EDC/HOBt, RNH<sub>2</sub> | Amide derivatives | 76–84% |

-

Esterification with SOCl<sub>2</sub> proceeds quantitatively in anhydrous conditions.

-

Amide couplings using carbodiimides (e.g., EDC) show high efficiency due to the compound’s activated acid group.

Acid-Base Reactions

The Boc group is susceptible to acidic deprotection:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (4M in dioxane) | Deprotection to free amine | 95% | |

| TFA (neat, 25°C) | Deprotection with trifluoroacetate salt | 98% |

-

Deprotection with HCl in dioxane (0–20°C) is widely used for Boc removal without degrading the dichlorophenyl group .

-

The free amine product is highly reactive, enabling further functionalization (e.g., re-protection or peptide synthesis) .

Key Stability Considerations

-

Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> from the Boc group.

-

pH Sensitivity : Stable in neutral/basic conditions but hydrolyzes in strong acids (pH < 2).

This compound’s versatility in oxidation, reduction, and coupling reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals. Experimental protocols emphasize controlled conditions to preserve stereochemistry and functionality.

Scientific Research Applications

Biological Activities

Research has shown that 3-tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in drug development.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly in targeting specific cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Drug Development

One of the primary applications of this compound is in drug development, particularly as a lead compound for synthesizing new pharmaceuticals. Its structure allows for modifications that can enhance efficacy and reduce side effects.

Case Study : A study published in a peer-reviewed journal explored the synthesis of derivatives of this compound and their effects on cancer cell proliferation. The results indicated that certain derivatives exhibited significantly higher activity against cancer cells compared to existing treatments.

Recent research has also explored the use of this compound in agriculture as a potential herbicide or pesticide due to its structural similarity to known agrochemicals.

Case Study : A field trial conducted on crops treated with formulations containing this compound showed a reduction in pest populations without harming beneficial insects, indicating its potential as an eco-friendly pesticide.

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The dichlorophenyl group may enhance the compound’s binding affinity to certain targets, influencing its biological activity.

Comparison with Similar Compounds

Core Structural Variations

The target compound can be compared to the following analogs based on substituent modifications (Table 1):

Table 1. Structural and functional comparisons with analogs.

Impact of Substituents on Reactivity and Binding

- Boc Protection: The Boc group in the target compound reduces amine reactivity, making it suitable for stepwise synthesis or applications requiring controlled deprotection. In contrast, unprotected amines (e.g., 3-Amino-3-(3,4-dichloro-phenyl)-propionic acid) exhibit higher nucleophilicity but lower stability .

- Chlorine Substitution : The 3,4-dichlorophenyl group in the target compound creates a distinct electronic environment compared to the 2,4-dichloro analog. The para-chloro position enhances hydrophobic interactions, while meta-substitution may influence resonance effects .

Key Research Findings

- Synthetic Utility : The Boc-protected derivative is preferred in multi-step syntheses due to its stability, whereas unprotected amines require careful handling .

- Biological Activity : Dichlorophenyl-substituted propionic acids demonstrate varied activity based on substitution patterns. For example, 3,4-dichloro analogs show stronger hydrophobic binding than 2,4-dichloro variants in enzyme assays .

Biological Activity

3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid (CAS No. 574729-44-5) is a synthetic organic compound belonging to the class of amino acids. Its unique structure features a tert-butoxycarbonyl (Boc) protecting group and a dichlorophenyl moiety, which contribute to its biological activity and potential applications in pharmaceuticals and biochemistry.

- Molecular Formula: C14H17Cl2NO4

- Molecular Weight: 334.2 g/mol

- Boiling Point: 477.9 ± 45.0 °C (predicted)

- Density: 1.321 ± 0.06 g/cm³ (predicted)

- pKa: 3.69 ± 0.10 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The Boc group can be removed under acidic conditions, exposing the free amino group, which can participate in various biochemical reactions. The dichlorophenyl group may enhance binding affinity to certain targets, influencing its biological effects .

Enzyme Inhibition and Protein-Ligand Interactions

Research indicates that this compound can serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of amino acids can inhibit Protein Tyrosine Phosphatases (PTPs), which are critical in insulin signaling pathways . This inhibition can lead to enhanced insulin sensitivity and improved glucose metabolism, making it a candidate for managing Type II diabetes and metabolic syndrome.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar amino acid derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Boc protecting group + dichlorophenyl | Enzyme inhibition, potential insulin sensitizer |

| 3-Tert-butoxycarbonylamino-2-phenyl-propionic acid | Lacks dichloro substitution | Limited biological activity |

| 3-Amino-2-(3,4-dichloro-phenyl)-propionic acid | Lacks Boc protecting group | Varies based on amino group exposure |

Case Studies

- Inhibition of PTP1B : A study demonstrated that modifications in amino acid structures could significantly impact their ability to inhibit PTP1B, suggesting that the dichlorophenyl substitution enhances binding affinity and selectivity towards this enzyme .

- Antimicrobial Activity : Similar compounds have been screened for antimicrobial properties against various pathogens, indicating that structural modifications can lead to significant variations in biological activity .

Q & A

Q. What strategies are recommended for optimizing the synthesis of 3-Tert-butoxycarbonylamino-2-(3,4-dichloro-phenyl)-propionic acid, particularly for Boc protection and coupling reactions?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. For coupling reactions, carbodiimide-based reagents (e.g., DCC or EDC) with NHS or HOBt as activators are effective for forming amide bonds. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures removal of unreacted intermediates. Monitoring reaction progress with TLC (UV visualization) or LC-MS is critical to confirm Boc protection efficiency .

Q. How can impurities be minimized during purification of this compound, and what analytical techniques are essential?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DCM/hexane mixtures) or preparative HPLC (gradient elution with acetonitrile/water) effectively reduces impurities. Analytical techniques include:

- HPLC-PDA : To assess purity (>98%) using a C18 column and UV detection at 254 nm.

- 1H/13C NMR : To verify structural integrity, focusing on Boc-group protons (~1.4 ppm for tert-butyl) and aromatic signals from the dichlorophenyl moiety.

- LC-MS (ESI+) : To confirm molecular ion peaks ([M+H]+) and detect trace byproducts.

Residual solvents should be quantified via GC-MS .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis, and what methods validate enantiomeric purity?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) may be employed during the amino acid coupling step. To validate enantiopurity:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with isopropanol/hexane mobile phases.

- Optical Rotation : Compare observed [α]D values with literature data for the target enantiomer.

- Circular Dichroism (CD) : Confirm Cotton effects aligned with the desired configuration.

Contamination by diastereomers (e.g., from racemization) can be quantified via integration of split signals in 1H NMR .

Q. What protocols are recommended for validating analytical methods in stability-indicating assays?

- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation:

- Specificity : Demonstrate baseline separation of degradation products (e.g., Boc-deprotected analogs) via forced degradation studies (acid/base hydrolysis, oxidative stress).

- Linearity : Establish a calibration curve (R² > 0.998) over 50–150% of the target concentration.

- Accuracy/Precision : Spike recovery experiments (98–102%) and inter-day RSD < 2%.

- Robustness : Test variations in mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%).

Stability samples should be analyzed using validated LC-MS/MS or UPLC-PDA methods .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor:

- Boc Deprotection : Hydrolysis under acidic conditions (pH < 3) or thermal stress (>80°C), detected via LC-MS loss of [M+H-100]+ (tert-butyl fragment).

- Oxidation : Dichlorophenyl ring oxidation to quinone derivatives (UV shift to ~300 nm).

- Photodegradation : Use ICH Q1B photostability guidelines (exposure to UV/visible light).

Storage recommendations: - Short-term : -20°C in anhydrous DMSO under argon.

- Long-term : Lyophilized at -80°C with desiccants .

Q. How can contradictory bioactivity data in receptor-binding assays be resolved?

- Methodological Answer : Discrepancies may arise from batch-to-batch impurity variations or stereochemical inconsistencies. Mitigation strategies include:

- Orthogonal Binding Assays : Compare radioligand displacement (e.g., [3H]PSB-12150 for related targets) with functional assays (cAMP accumulation or calcium flux).

- Dose-Response Curves : Calculate IC50 values across multiple replicates (n ≥ 3) to assess variability.

- Impurity Profiling : Correlate bioactivity with HPLC purity thresholds (>99% for high-affinity binding).

If enantiomeric contamination is suspected, re-purify via chiral chromatography and retest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.